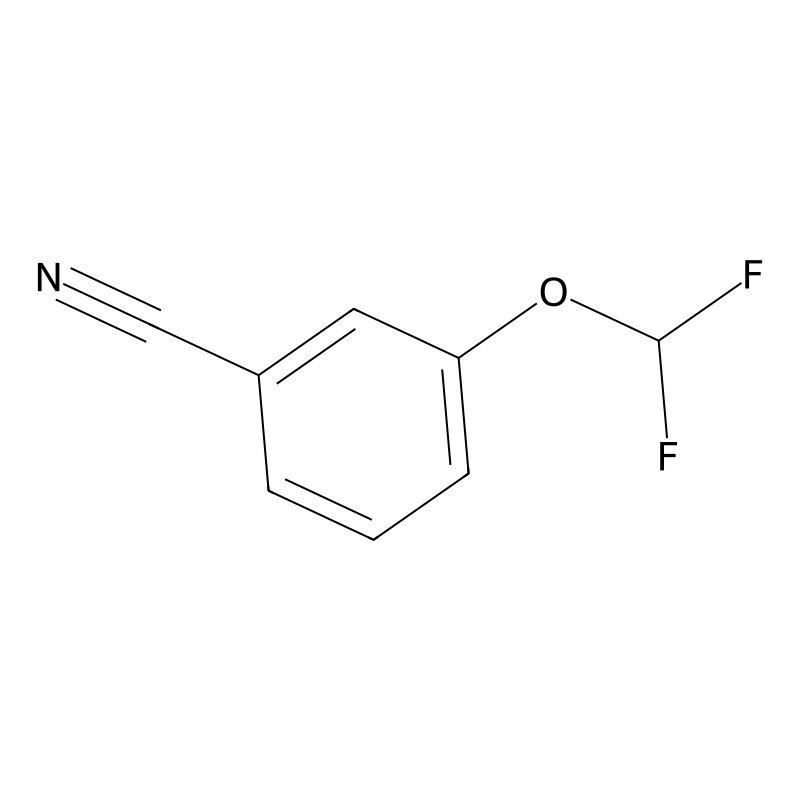3-(Difluoromethoxy)benzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-(Difluoromethoxy)benzonitrile is an organic compound characterized by the presence of a difluoromethoxy group attached to a benzonitrile structure. Its chemical formula is , and it has a molecular weight of 169.13 g/mol. The compound is notable for its unique structural features, including the presence of both a nitrile group and a difluoromethoxy substituent, which can influence its reactivity and biological properties .
There is no documented information regarding a specific mechanism of action for 3-(Difluoromethoxy)benzonitrile. If it possesses any biological activity, it would depend on its interaction with specific targets within a biological system.
As with most unknown chemicals, it is advisable to handle 3-(Difluoromethoxy)benzonitrile with caution due to lack of specific safety data. Standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a fume hood. Fluorinated nitriles can potentially undergo exothermic decomposition when heated, so proper handling and storage are crucial [].
Intermediate in Organic Synthesis
The presence of the nitrile and difluoromethoxy groups suggests 3-(Difluoromethoxy)benzonitrile could be a valuable intermediate for the synthesis of more complex molecules. The nitrile group can be readily transformed into various functional groups, while the difluoromethoxy group can introduce unique electronic properties to the final product [].
Material Science Applications
Aromatic compounds with electron-withdrawing groups like the difluoromethoxy moiety can be used in the development of novel materials. 3-(Difluoromethoxy)benzonitrile could potentially be explored in the design of liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials due to its potential for tailoring electrical and optical properties [].
Medicinal Chemistry Investigations
The nitrile group is a common pharmacophore (a structural feature required for biological activity) found in many drugs. While the biological activity of 3-(Difluoromethoxy)benzonitrile itself is unknown, it could serve as a starting point for the development of new pharmaceuticals by researchers investigating novel therapeutic agents [].
- Nucleophilic Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
- Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
- Reduction Reactions: The nitrile group can be reduced to amines or aldehydes under specific conditions, expanding its utility in synthetic chemistry .
The synthesis of 3-(Difluoromethoxy)benzonitrile can be achieved through several methods:
- Difluoromethylation of Benzonitrile:
- A common approach involves the reaction of benzonitrile with difluoromethylation reagents such as sodium difluorochloroacetate in the presence of an inorganic base like cesium carbonate or potassium carbonate. This reaction typically occurs in solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-150 °C) for several hours .
- Photoredox Catalysis:
3-(Difluoromethoxy)benzonitrile has potential applications in various fields:
- Pharmaceuticals: As a building block for drug synthesis, particularly in developing compounds with enhanced biological activity.
- Material Science: Its unique properties may be exploited in creating new materials with specific electronic or optical characteristics.
- Agricultural Chemicals: Similar compounds have been investigated for use as agrochemicals, suggesting potential applications in this area .
Several compounds share structural similarities with 3-(Difluoromethoxy)benzonitrile:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-(Difluoromethoxy)benzonitrile | 56935-78-5 | 0.90 |
| 4-Hydroxy-3-(trifluoromethoxy)benzonitrile | 1093397-72-8 | 0.92 |
| 2-(Trifluoromethoxy)benzonitrile | 63968-85-4 | 0.87 |
| 4-(Trifluoromethoxy)benzonitrile | 332-25-2 | 0.94 |
| 4-Hydroxy-2-(trifluoromethoxy)benzonitrile | 1261648-89-8 | 0.85 |
Uniqueness
3-(Difluoromethoxy)benzonitrile stands out due to its specific combination of functional groups (difluoromethoxy and nitrile), which may impart distinct chemical reactivity and biological properties compared to other similar compounds. This uniqueness could be pivotal for its applications in pharmaceuticals and material science, making it a valuable compound for further research and development .








